molecular formula C17H14Cl2N2 B4173147 6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4173147
M. Wt: 317.2 g/mol
InChI Key: RVLGEBUGZCHUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DCPIQ, and its chemical formula is C18H14Cl2N2.

Mechanism of Action

The mechanism of action of DCPIQ in cancer cells involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DCPIQ binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCPIQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the accumulation of DNA damage and the activation of the p53 pathway. Additionally, DCPIQ has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPIQ for lab experiments is its potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. However, DCPIQ has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on DCPIQ. One area of interest is the development of new derivatives of DCPIQ with improved solubility and selectivity. Another area of research is the exploration of the potential applications of DCPIQ in other areas, such as neuroscience and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of DCPIQ and its potential for clinical use.

Scientific Research Applications

DCPIQ has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the development of novel drugs for the treatment of cancer. DCPIQ has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

6,7-dichloro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2/c18-13-8-7-12-10-4-3-5-11(10)16(21-17(12)15(13)19)14-6-1-2-9-20-14/h1-4,6-11,16,21H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGEBUGZCHUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC(=C3Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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